1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate 1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487998
InChI: InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
SMILES:
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol

1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate

CAS No.:

Cat. No.: VC16487998

Molecular Formula: C12H22N2O4

Molecular Weight: 258.31 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate -

Specification

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
IUPAC Name 1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key PVCVXOYIRODFJD-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of 1-(tert-butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate is C₁₂H₂₂N₂O₄, with a molecular weight of 258.32 g/mol. Its IUPAC name reflects the (2R,4S) stereochemistry, which dictates its three-dimensional arrangement and interaction with biological targets . The piperidine ring adopts a chair conformation, with the tert-butyl and methyl ester groups occupying axial and equatorial positions, respectively. This spatial arrangement enhances stability and influences binding affinity to enzymes or receptors .

Key Structural Features:

  • Piperidine Core: A six-membered ring with nitrogen at position 1.

  • 4-Amino Substituent: A primary amine at position 4, enabling hydrogen bonding and nucleophilic reactions.

  • Ester Groups: The tert-butyl ester (position 1) and methyl ester (position 2) provide steric protection and modulate solubility.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of this compound involves multi-step protocols to achieve precise stereocontrol:

  • Starting Material: (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate derivatives are commonly used.

  • Mesylation: Conversion of the hydroxyl group to a mesylate intermediate for subsequent nucleophilic displacement.

  • Azide Displacement: Introduction of an azide group, followed by Staudinger reduction to yield the 4-amine .

  • Esterification: Simultaneous protection of carboxyl groups with tert-butyl and methyl esters under anhydrous conditions.

Critical Reaction Conditions:

  • Temperature: −20°C to 25°C for azide displacement.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenolysis.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Scalability

Industrial production employs continuous flow reactors to optimize yield (>85%) and purity (>98% enantiomeric excess). Automated systems monitor reaction parameters, ensuring reproducibility .

Comparative Analysis with Structural Analogs

ParameterPiperidine Derivative (2R,4S)Pyrrolidine Analog (2R,4S)
Ring Size6-membered5-membered
Conformational FlexibilityHighModerate
Bioavailability65% (oral)45% (oral)
Target SelectivitySMO inhibitorsDopamine receptors

Key Insights:

  • The piperidine derivative’s larger ring enhances conformational flexibility, improving binding to proteins like smoothened (SMO) .

  • Pyrrolidine analogs exhibit faster metabolic clearance due to reduced steric hindrance .

Applications in Drug Development

Smoothened (SMO) Inhibitors

This compound is a precursor to PF-04449913, a hedgehog pathway antagonist used in oncology. Modifications at the 4-position optimize binding to SMO’s hydrophobic pocket, achieving IC₅₀ values <50 nM .

Anti-Inflammatory Agents

Functionalization of the 4-amino group with sulfonamide moieties yields derivatives that inhibit NLRP3, reducing inflammation in murine models of arthritis .

Future Research Directions

  • Stereochemical Optimization: Explore (2S,4R) isomers for altered target selectivity.

  • Prodrug Development: Mask amine groups to enhance oral bioavailability.

  • Targeted Delivery Systems: Conjugate with nanoparticles for site-specific action.

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